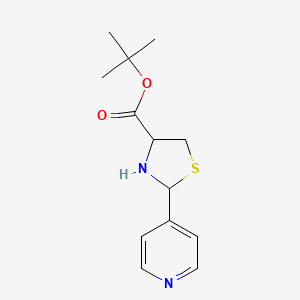![molecular formula C11H16N2O2S B2384499 N-[2-(吗啉-4-基)乙基]噻吩-2-甲酰胺 CAS No. 304508-62-1](/img/structure/B2384499.png)
N-[2-(吗啉-4-基)乙基]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C11H16N2O2S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.
科学研究应用
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis, targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Nanotechnology: The unique properties of thiophene derivatives make them valuable in the fabrication of nanomaterials and nanodevices.
作用机制
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities .
Mode of Action
It is known that morpholine derivatives can inhibit certain enzymes, such as monoamine oxidase .
Biochemical Pathways
Morpholine derivatives have been found to have a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Morpholine derivatives have been found to have a wide range of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the process. For example, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as triethylamine (TEA) can facilitate the reaction .
化学反应分析
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
相似化合物的比较
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide lies in its specific substitution pattern and its potential as a Mycobacterium tuberculosis inhibitor, which distinguishes it from other thiophene derivatives .
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(10-2-1-9-16-10)12-3-4-13-5-7-15-8-6-13/h1-2,9H,3-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBGZNHEADAJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
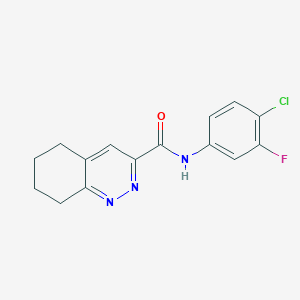

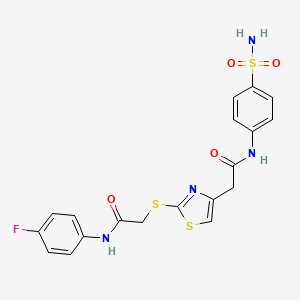
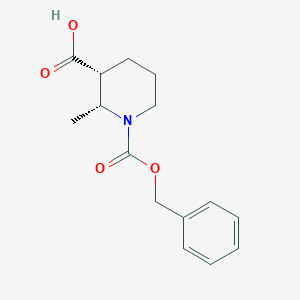

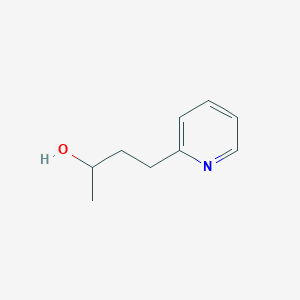

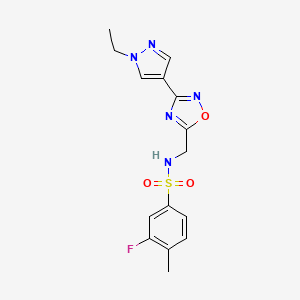
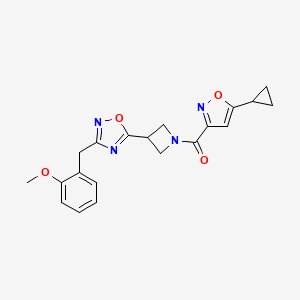
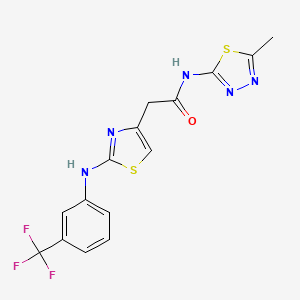
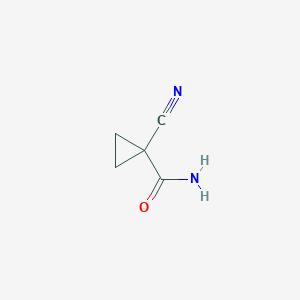
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
